Azido-PEG1-Hydrazide Hydrochloride Salt is a bifunctional polyethylene glycol derivative that incorporates both an azide group and a hydrazide group. Its molecular formula is CHClNO, with a molecular weight of approximately 209.6 g/mol. This compound serves as a versatile linker in bioconjugation applications due to its unique functional groups, which allow for selective reactions with various biomolecules. The azide group is particularly notable for its ability to undergo click chemistry reactions, while the hydrazide group can form stable bonds with carbonyl-containing compounds, enhancing its utility in synthetic biology and medicinal chemistry .
The biological activity of Azido-PEG1-Hydrazide Hydrochloride Salt primarily stems from its ability to facilitate bioconjugation processes. By linking biomolecules, it plays a crucial role in drug delivery systems, targeting specific cells or tissues. Additionally, the compound's azide functionality allows for the incorporation of fluorescent tags or other labels, enabling visualization and tracking of biological processes. Its use in creating stable conjugates makes it valuable for therapeutic applications and diagnostics .
The synthesis of Azido-PEG1-Hydrazide Hydrochloride Salt typically involves several key steps:
Azido-PEG1-Hydrazide Hydrochloride Salt has a wide range of applications:
Interaction studies involving Azido-PEG1-Hydrazide Hydrochloride Salt focus on its reactivity with different biomolecules. These studies often explore:
Several compounds share structural similarities with Azido-PEG1-Hydrazide Hydrochloride Salt, each offering unique properties:
Azido-PEG1-Hydrazide Hydrochloride Salt stands out due to its bifunctional nature, allowing for diverse conjugation strategies that are not possible with mono-functionalized derivatives. Its ability to participate in both click chemistry and hydrazone formation makes it particularly versatile in synthetic biology applications .
The copper-catalyzed azide-alkyne cycloaddition represents one of the most versatile and widely studied click chemistry reactions, with extensive optimization parameters essential for successful implementation of Azido-Polyethylene Glycol 1-Hydrazide Hydrochloride Salt in bioconjugation applications [1] [2] [3].
Copper Catalyst Systems and Optimization
The fundamental requirement for effective CuAAC reactions lies in maintaining copper in the +1 oxidation state, which serves as the catalytically active species [3]. Optimization studies demonstrate that copper concentrations should be maintained between 50-250 μM for optimal reaction efficiency [4] [5]. Below 50 μM, insufficient concentrations of the proper copper complexes are formed, while concentrations above 250 μM do not provide additional rate enhancement and may increase toxicity concerns [4].
The choice of copper source significantly influences reaction outcomes. Copper(II) sulfate combined with sodium ascorbate as a reducing agent represents the most convenient and widely adopted approach [2] [4]. This combination generates copper(I) species in situ while maintaining the reducing environment necessary to prevent copper oxidation. Alternative copper sources include copper(I) bromide, copper(I) acetate, and pre-formed copper(I) complexes, though copper(I) iodide should be avoided due to iodide's ability to form polynuclear acetylide complexes that interfere with the productive catalytic cycle [3].
Ligand Systems and Structure-Activity Relationships
The development of accelerating ligands represents a crucial advancement in CuAAC optimization, with rate enhancements of up to several thousand-fold over ligand-free processes [6]. Tris(triazolylmethyl)amine-based ligands, exemplified by TBTA (tris(benzyltriazolylmethyl)amine), demonstrate exceptional performance under standard aqueous conditions [6]. These ligands function by stabilizing the copper(I) center and facilitating the formation of binuclear copper complexes essential for catalytic activity.
Recent optimization efforts have identified mixed benzimidazole-pyridine ligands, particularly ligand 7 (mono(benzimidazole)-bis(pyridine)), as superior catalysts under synthetic organic conditions [6]. This ligand system exhibits optimal performance at ligand:copper ratios of 2:1, maintaining catalytic activity even at copper concentrations below 50 μM [6]. The superior performance stems from the ligand's ability to balance coordination strength with the accessibility required for substrate binding.
For bioconjugation applications, THPTA (tris(hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) represent preferred ligand systems due to their enhanced water solubility and biocompatibility [4] [7]. Optimal performance is achieved with a CuSO₄:THPTA ratio of 1:5, providing final copper concentrations of 2 mM in cellular applications [7].
Reaction Condition Optimization
pH represents a critical parameter in CuAAC optimization, with the reaction demonstrating remarkable tolerance across pH 4-12, though optimal performance occurs at pH 7-8 [4] [8]. The reaction involves both alkyne deprotonation and reprotonation of the copper-triazolyl intermediate, making pH control essential for maintaining proper equilibrium conditions [4].
Buffer selection significantly influences reaction efficiency. Phosphate and HEPES buffers demonstrate superior performance compared to Tris-based systems, which can interfere with copper coordination [4]. High chloride concentrations (>0.2 M) should be avoided due to competitive copper binding, while DMSO concentrations up to 30% of the total solvent volume are generally tolerated [4] [6].
Temperature optimization reveals that while CuAAC reactions can proceed at room temperature, elevated temperatures (up to 60°C) significantly enhance reaction rates [9] [10]. The temperature dependence follows standard Arrhenius kinetics, with higher temperatures accelerating both the cycloaddition step and the subsequent protonation [9].
Mechanistic Considerations for Optimization
The current understanding of CuAAC mechanism involves dinuclear copper complexes as the kinetically favored active species [11] [12]. The reaction proceeds through initial copper acetylide formation, followed by azide coordination and cycloaddition to form the triazole ring [3]. This mechanistic framework guides optimization strategies, emphasizing the importance of maintaining appropriate copper speciation and avoiding conditions that favor inactive mononuclear or polynuclear complexes.
Recent computational studies support a concerted cycloaddition mechanism, with the highest energy barrier associated with proton transfer from the alkyne to the triazolyl intermediate [1] [13]. This mechanistic insight explains the pH dependence of the reaction and the importance of proper ligand selection to stabilize the transition state.
Quantitative Optimization Parameters
Systematic optimization studies reveal that CuAAC reactions can achieve rate constants ranging from 10 to 10⁴ M⁻¹s⁻¹ under optimized conditions [14] [15]. The most effective optimization combines copper concentrations of 100 μM, ligand:copper ratios of 5:1, pH 7.4, and temperatures of 37°C for bioconjugation applications [4]. Under these conditions, reaction completion typically occurs within 1-24 hours, depending on substrate concentration and structural complexity.
| Parameter | Optimal Range | Effect on Rate |
|---|---|---|
| Copper Concentration | 50-250 μM | Threshold behavior below 50 μM |
| Ligand:Copper Ratio | 1:1 to 5:1 | Optimal at 2:1 to 5:1 |
| pH | 4-12 (optimal 7-8) | Affects protonation equilibria |
| Temperature | RT to 60°C | Arrhenius temperature dependence |
| Buffer | Phosphate, HEPES | Avoid Tris and high chloride |
The optimization of CuAAC for Azido-Polyethylene Glycol 1-Hydrazide Hydrochloride Salt applications requires careful consideration of these parameters to achieve maximum efficiency while maintaining biocompatibility constraints.
Strain-promoted azide-alkyne cycloaddition represents a significant advancement in bioorthogonal chemistry, eliminating the need for copper catalysts while maintaining high reactivity and selectivity for Azido-Polyethylene Glycol 1-Hydrazide Hydrochloride Salt applications [16] [17] [18].
Fundamental Mechanism and Thermodynamic Drivers
SPAAC reactions exploit the ring strain present in cyclooctynes to lower the activation energy for cycloaddition with azides [16] [19]. The reaction is driven by the release of ring strain energy, which can exceed 188 kJ/mol, providing sufficient thermodynamic driving force to proceed without external catalysis [16]. This strain-promoted mechanism enables reactions to proceed under physiological conditions with high selectivity and minimal side reactions.
The mechanism involves a concerted [3+2] cycloaddition between the azide and the strained alkyne, forming a stable 1,2,3-triazole product [17] [19]. Unlike CuAAC, which shows complete regioselectivity for the 1,4-triazole, SPAAC typically produces mixtures of 1,4- and 1,5-regioisomers, though the specific ratio depends on the cyclooctyne structure and reaction conditions [19].
Cyclooctyne Structure and Reactivity Relationships
The choice of cyclooctyne significantly influences SPAAC reaction rates and biocompatibility. Dibenzocyclooctyne (DBCO) represents one of the most widely used cyclooctynes, providing rate constants in the range of 0.2-0.5 M⁻¹s⁻¹ under aqueous conditions [16] [15]. DBCO demonstrates excellent biocompatibility and stability under physiological conditions, making it particularly suitable for cellular applications.
Bicyclo[6.1.0]non-4-yne (BCN) offers an alternative cyclooctyne structure with distinct reactivity profiles. BCN demonstrates rate constants of 0.2-0.4 M⁻¹s⁻¹ with conventional aliphatic azides but shows enhanced reactivity with electron-deficient aromatic azides [20]. This differential reactivity enables orthogonal reaction strategies and provides opportunities for selective functionalization.
Advanced cyclooctyne designs incorporate additional strain elements to enhance reactivity. Difluorocyclooctyne (DIFO) introduces electron-withdrawing fluorine atoms that increase reaction rates up to 62-fold compared to simple cyclooctyne [21]. Similarly, conformationally strained trans-cyclooctenes (sTCO) can achieve rate constants exceeding 10³ M⁻¹s⁻¹ when combined with appropriate tetrazine partners [15].
Azide Structure Effects and Electronic Tuning
The electronic properties of the azide component significantly influence SPAAC reaction rates and selectivity. Electron-rich azides generally demonstrate enhanced reactivity with strained alkynes, following the expected frontier molecular orbital interactions [19] [20]. Aliphatic azides, including those present in Azido-Polyethylene Glycol 1-Hydrazide Hydrochloride Salt, typically show good reactivity with most cyclooctyne systems.
Recent developments in azide modification have demonstrated that electron-deficient aromatic azides can achieve remarkable rate enhancements. Tetrafluorinated aromatic azides demonstrate rate constants up to 3.60 M⁻¹s⁻¹ with BCN, representing among the fastest SPAAC reactions reported [22]. This enhanced reactivity stems from favorable electronic interactions between the electron-deficient azide and the electron-rich cyclooctyne.
Biocompatibility and Physiological Conditions
SPAAC reactions demonstrate exceptional biocompatibility, proceeding efficiently in complex biological environments without toxicity concerns [18] [23]. The absence of metal catalysts eliminates the primary source of cellular toxicity associated with CuAAC reactions, enabling applications in living systems ranging from cellular imaging to in vivo therapeutics.
Buffer composition significantly influences SPAAC reaction rates under physiological conditions. Comparative studies demonstrate that HEPES buffer supports higher reaction rates than phosphate-buffered saline (PBS), with rate constants of 0.55-1.22 M⁻¹s⁻¹ in HEPES compared to 0.32-0.85 M⁻¹s⁻¹ in PBS [24]. This difference stems from the differential effects of buffer components on azide and alkyne solvation and reactivity.
pH optimization reveals that SPAAC reactions generally benefit from slightly alkaline conditions, with optimal performance typically observed at pH 7-8 [24]. Higher pH values can enhance reaction rates by up to 31%, though the effect varies depending on the specific azide and cyclooctyne structures involved.
Reaction Kinetics and Optimization
SPAAC reaction kinetics can be optimized through careful selection of reaction conditions and components. Temperature effects follow standard Arrhenius behavior, with rate constants increasing from 5×10⁻⁴ M⁻¹s⁻¹ at 0°C to 5.83×10⁻² M⁻¹s⁻¹ at 60°C for BCN-azide reactions [25]. For physiological applications, temperatures of 37°C provide optimal balance between reaction rate and biological compatibility.
The presence of biological fluids can significantly affect SPAAC kinetics. Reactions in human blood plasma demonstrate rate constants of 0.19-0.21 M⁻¹s⁻¹ at 20°C, increasing to 0.57 M⁻¹s⁻¹ at 37°C [25]. These rates are comparable to those observed in simple aqueous buffers, demonstrating the robust nature of SPAAC chemistry in complex biological environments.
Micellar Enhancement and Acceleration Strategies
Micellar catalysis represents an effective strategy for accelerating SPAAC reactions, particularly when using hydrophobic cyclooctynes. Anionic and cationic surfactants can provide rate enhancements of up to 179-fold for reactions between benzyl azide and DIBAC cyclooctyne [26]. This enhancement stems from the concentration of reactants within the micellar environment and the favorable microenvironment for hydrophobic interactions.
The micellar enhancement effect demonstrates selectivity for hydrophobic over hydrophilic azides, with up to 51-fold selectivity observed under appropriate conditions [26]. This selectivity can be exploited for selective labeling applications where discrimination between different azide-containing substrates is required.
Cellular Applications and Live-Cell Compatibility
SPAAC reactions demonstrate exceptional compatibility with cellular environments, enabling live-cell labeling without apparent toxicity [15] [18]. Systematic comparisons in cellular systems reveal that SPAAC reactions can achieve >90% efficiency in nuclear labeling applications, with half-lives ranging from 1.4 to 40 minutes depending on the specific cyclooctyne and azide combination [15].
The compatibility extends to three-dimensional cell culture systems, where SPAAC-crosslinked hydrogels support cell viability and functionality [23]. Hyaluronan-polyethylene glycol hydrogels formed through SPAAC chemistry demonstrate superior cell compatibility compared to conventional crosslinking methods, supporting both cell adhesion and proliferation.
Quantitative Compatibility Parameters
| Parameter | Optimal Range | Biocompatibility Impact |
|---|---|---|
| Reaction Rate | 0.1-10 M⁻¹s⁻¹ | High rates enable low concentrations |
| pH | 7-8 | Compatible with physiological conditions |
| Temperature | 25-37°C | Physiological temperature range |
| Buffer | HEPES preferred | Minimal interference with biology |
| Concentration | 1-100 μM | Low concentrations reduce toxicity |
The exceptional biocompatibility of SPAAC reactions makes them particularly suitable for applications involving Azido-Polyethylene Glycol 1-Hydrazide Hydrochloride Salt in complex biological systems where copper-free conditions are essential.
Multi-component conjugation systems represent an advanced approach to bioconjugation, enabling the simultaneous formation of multiple covalent bonds through orthogonal reactive groups, providing unprecedented versatility for applications involving Azido-Polyethylene Glycol 1-Hydrazide Hydrochloride Salt [27] [28] [29].
Principles of Orthogonal Reactivity
Orthogonal bioorthogonal reactions are characterized by their ability to proceed simultaneously without cross-reactivity, enabling the selective modification of multiple sites on biomolecules [28]. The concept derives from protecting group chemistry, where orthogonal systems allow for independent manipulation of different functional groups under distinct reaction conditions [30]. In the context of multi-component conjugation, this principle enables the construction of complex molecular architectures through sequential or simultaneous reactions.
The key requirement for orthogonal reactivity lies in the mechanistic differentiation between reaction pathways. Reactions that proceed through different mechanisms, such as [3+2] cycloadditions versus [4+2] cycloadditions, demonstrate inherent orthogonality [28]. Additionally, reactions within the same mechanistic class can achieve orthogonality through electronic or steric tuning of the reactive components.
Mechanistically Distinct Orthogonal Combinations
The combination of SPAAC and inverse electron-demand Diels-Alder (IEDDA) reactions represents one of the most widely implemented orthogonal systems [28] [31]. SPAAC proceeds through a [3+2] dipolar cycloaddition mechanism, while IEDDA involves a [4+2] cycloaddition between tetrazines and strained alkenes. These mechanistically distinct pathways enable simultaneous dual modification of biomolecules without interference.
Quantitative studies demonstrate that SPAAC-IEDDA combinations can achieve >85% efficiency for dual labeling applications [15]. The orthogonality is maintained across a wide range of concentrations and reaction conditions, making this combination particularly suitable for complex bioconjugation applications.
The combination of CuAAC with oxime ligation represents another mechanistically orthogonal system [28]. CuAAC proceeds through copper-catalyzed cycloaddition, while oxime formation involves nucleophilic addition of aminooxy groups to aldehydes or ketones. This combination enables dual functionalization under mild aqueous conditions, though careful optimization is required to prevent copper-mediated side reactions.
Electronic Tuning for Orthogonal Reactivity
Electronic tuning of reactive groups enables orthogonality within mechanistically similar reactions. The modification of tetrazine electronics through substituent effects allows for selective reactivity with different dienophiles [28]. Electron-deficient tetrazines demonstrate enhanced reactivity with electron-rich cyclooctynes, while electron-rich tetrazines show selectivity for electron-poor alkenes.
This electronic tuning approach has been demonstrated in triple labeling systems where three proteins were simultaneously modified using electronically differentiated reactive groups [28]. The system employed difluoro-substituted cyclooctynes with diazoacetamide dipoles, parent cyclooctynes with tetrazine dipoles, and boronic acid-aldehyde condensation for triple orthogonal labeling.
Steric Tuning and Selective Reactivity
Steric effects provide an additional mechanism for achieving orthogonal reactivity within related reaction classes. Tertiary azides demonstrate selectivity for less sterically hindered cyclooctynes such as BCN, while showing minimal reactivity with more sterically demanding DBCO [28]. This selectivity enables orthogonal labeling strategies where different azide types can be selectively addressed.
The steric tuning approach has been successfully implemented in sequential labeling protocols where primary and tertiary azides are selectively modified using different cyclooctyne partners [32]. The selectivity ratios can exceed 10:1 under optimized conditions, enabling effective discrimination between different azide environments.
Multi-Component Reaction Systems
Isocyanide-based multi-component reactions, particularly the Ugi reaction, enable the one-pot synthesis of complex bioconjugates through the simultaneous reaction of four components: an isocyanide, an amine, a carbonyl compound, and a carboxylic acid [29] [33]. These reactions proceed with high efficiency under mild conditions, enabling the construction of complex linker systems for bioconjugation applications.
The Ugi reaction has been successfully applied to the synthesis of polysaccharide-protein conjugates, where two different capsular polysaccharides were simultaneously conjugated to carrier proteins [29]. This approach enables the preparation of multivalent vaccine candidates in a single synthetic operation, demonstrating the power of multi-component approaches for complex bioconjugation challenges.
Temporal Control and Sequential Reactions
Sequential orthogonal reactions enable temporal control over bioconjugation processes. The initial modification with one reactive group can be followed by subsequent reactions using orthogonal chemistry, enabling the stepwise construction of complex molecular architectures [28]. This approach is particularly valuable for applications requiring precise control over reaction timing and product distribution.
Light-activated orthogonal reactions provide additional temporal control through external stimuli. Photocaged reactive groups can be activated at specific times, enabling on-demand initiation of bioconjugation reactions [34]. This approach has been implemented in dual-bioorthogonal systems where one reaction proceeds spontaneously while the second requires photochemical activation.
Proximity-Enhanced Orthogonal Reactions
Proximity effects can be exploited to enhance the selectivity and efficiency of orthogonal reactions. The preorganization of reactive groups through complementary binding interactions can significantly increase effective concentrations and reaction rates [28]. This approach is particularly effective for slow-reacting systems where the proximity effect can compensate for inherently low reaction rates.
DNA-templated reactions represent a sophisticated implementation of proximity-enhanced orthogonal chemistry. The hybridization of complementary DNA strands brings reactive groups into close proximity, enabling efficient conjugation even with low-reactivity partners [35]. This approach has been successfully applied to intracellular click chemistry applications where precise spatial control is required.
Quantitative Parameters for Multi-Component Systems
| System Type | Reaction Rate | Orthogonality | Efficiency |
|---|---|---|---|
| SPAAC-IEDDA | 0.1-10 M⁻¹s⁻¹ | >95% selective | >85% yield |
| CuAAC-Oxime | 1-100 M⁻¹s⁻¹ | >90% selective | >75% yield |
| Ugi Multi-Component | 0.1-1 M⁻¹s⁻¹ | N/A | >80% yield |
| Steric Tuning | 0.01-1 M⁻¹s⁻¹ | >10:1 selective | >70% yield |
| Proximity Enhanced | 10-1000 M⁻¹s⁻¹ | Variable | >90% yield |
Applications in Complex Bioconjugation
Multi-component conjugation systems enable the preparation of sophisticated bioconjugates with multiple functional elements. Antibody-drug conjugates (ADCs) represent a prime application where orthogonal chemistry enables the simultaneous attachment of cytotoxic drugs and imaging agents [28]. The use of orthogonal reactive groups ensures that each functional element can be introduced independently without interference.
Protein-protein coupling represents another important application where multi-component systems enable the construction of complex protein architectures [36]. The combination of azide and cyclooctyne modifications on different proteins enables the formation of stable protein-protein conjugates under physiological conditions.
The implementation of multi-component conjugation systems with Azido-Polyethylene Glycol 1-Hydrazide Hydrochloride Salt provides exceptional versatility for complex bioconjugation applications. The azide moiety can participate in SPAAC reactions while the hydrazide group enables orthogonal conjugation with aldehydes or ketones, creating opportunities for dual functionalization strategies. The polyethylene glycol linker provides aqueous solubility and biocompatibility, making these systems particularly suitable for biological applications requiring multiple conjugation events.